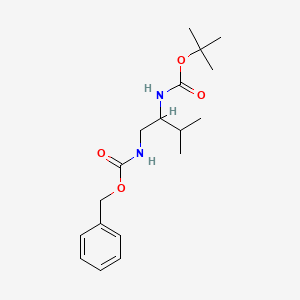

(S)-1-Cbz-amino-2-boc-amino-isopentane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACSTYIXKAHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Control in the Synthesis of Chiral Protected Isopentane Diamines

Enantioselectivity and Diastereoselectivity in Protected Isopentane (B150273) Diamine Synthesis

Achieving high levels of both enantioselectivity (control of the absolute configuration, R/S) and diastereoselectivity (control of the relative configuration, syn/anti) is paramount. Vicinal diamines present a significant synthetic challenge because two stereocenters must be controlled. acs.org

The choice of synthetic route profoundly impacts the stereochemical outcome. For instance, in catalyst-controlled systems, the selection of the metal and chiral ligand is crucial for achieving high stereocontrol. Various catalytic systems have been developed that demonstrate excellent yields and stereoselectivity in the synthesis of vicinal diamines. acs.orgrsc.org

Below is a representative table illustrating how different catalytic approaches can influence stereoselectivity in reactions that could be adapted for protected isopentane diamine synthesis.

Table 1: Representative Stereoselectivity in Asymmetric Diamine Synthesis This table is illustrative and compiles data from syntheses of analogous vicinal diamines, not specifically (S)-1-Cbz-amino-2-boc-amino-isopentane.

| Reaction Type | Catalyst/Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Umpolung Cross-Mannich Reaction | Cinchona-derived bifunctional organocatalyst | >20:1 | >99% | acs.org |

| NiH-Catalyzed Hydroamidation | NiH/BOX Complex | Not specified | up to 99% | rsc.org |

| Reductive Coupling of Imines | Cu-Catalyst with Chiral Allenamide | High diastereoselectivity | High (single stereoisomer reported) | acs.org |

| Asymmetric Lithiation-Substitution | s-BuLi / (-)-sparteine | Not specified | High optical purity | acs.org |

Influence of Protecting Groups (Cbz and Boc) on Stereochemical Outcomes

Protecting groups are not merely passive spectators in a reaction; they actively influence the stereochemical course by exerting steric and electronic effects. numberanalytics.comnumberanalytics.comnih.gov The choice between the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups for protecting the two amino functions in the target molecule is a strategic decision that impacts reactivity and stereoselectivity. masterorganicchemistry.com

Steric Influence: Both Boc and Cbz are sterically demanding groups. The bulky tert-butyl group of the Boc protecting group can effectively block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This steric hindrance is a powerful tool for directing stereochemistry. The Cbz group is also large and can play a similar role. The relative positioning of these groups can create a highly biased steric environment that dictates the facial selectivity of reactions at or near the stereocenters. numberanalytics.com

Electronic Influence: The electronic properties of the protecting groups can alter the reactivity of the molecule. mdpi.com Both Boc and Cbz are carbamates, which delocalize the lone pair of the nitrogen atom into the carbonyl group. This electronic effect reduces the nucleophilicity of the protected amine and can influence the stability of adjacent intermediates, such as enolates or carbocations.

Conformational Control: Protecting groups can lock the molecule into a specific conformation, which in turn controls the stereochemical outcome of a reaction. numberanalytics.com By restricting bond rotation, these groups can pre-organize the substrate for a highly stereoselective transformation.

Table 2: Comparison of Cbz and Boc Protecting Groups

| Property | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

|---|---|---|

| Structure | -C(=O)OCH₂Ph | -C(=O)OC(CH₃)₃ |

| Steric Bulk | High | Very High |

| Cleavage Conditions | Catalytic Hydrogenation (H₂/Pd-C) | Strong Acid (e.g., TFA) |

| Key Stereochemical Influence | Steric hindrance; potential for π-stacking interactions. | Significant steric hindrance; conformationally demanding. |

| Orthogonality | Cbz and Boc are orthogonal; one can be removed without affecting the other, allowing for selective functionalization. masterorganicchemistry.commasterorganicchemistry.com |

Strategies for the Preservation of Chirality and Prevention of Racemization

Once a chiral center is established, its stereochemical integrity must be preserved throughout the synthetic sequence. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant risk, especially for stereocenters alpha to a carbonyl group or other activating functionality. nih.govpeptide.com

In the context of this compound, the stereocenter at C2, which is adjacent to the isobutyl group (derived from valine), is particularly susceptible to racemization under certain conditions. Key strategies to prevent this include:

Use of Carbamate (B1207046) Protecting Groups: The use of carbamate protecting groups like Boc and Cbz is itself a primary strategy for preventing racemization. masterorganicchemistry.comcreative-peptides.com Unlike simple N-acyl groups, the carbamate structure is less prone to forming racemization-prone intermediates like oxazolones (azlactones) upon activation of a neighboring carboxyl group. creative-peptides.com

Avoiding Harsh Conditions: Both strongly acidic and strongly basic conditions can promote racemization. The deprotection of Boc and Cbz groups is performed under conditions (acidolysis and hydrogenolysis, respectively) that are generally mild enough to avoid epimerization of adjacent stereocenters. masterorganicchemistry.comnih.gov

Low-Temperature Reactions: Performing reactions at low temperatures can kinetically disfavor the pathways leading to racemization. This is a common practice in stereoselective synthesis, especially when dealing with sensitive intermediates like enolates.

Minimizing Reaction Times: Prolonged exposure to reaction conditions that could potentially cause racemization should be avoided.

Conformational Analysis and its Implications for Stereocontrol

The three-dimensional shape, or conformation, of a molecule is critical in determining the outcome of a stereoselective reaction. numberanalytics.com The bulky Cbz and Boc protecting groups, along with the isobutyl side chain, severely restrict the rotational freedom around the C-C and C-N bonds of the isopentane diamine backbone.

This conformational restriction means the molecule will predominantly exist in a few low-energy arrangements. In these preferred conformations, one face of a reactive center will be sterically shielded while the other is exposed. This difference is exploited in asymmetric synthesis to achieve high stereocontrol. For example, in an alkylation or reduction step, the reagent will preferentially attack from the open, less-hindered face, leading to the desired diastereomer.

The interplay between the steric demands of the isobutyl group and the two different protecting groups (Cbz and Boc) creates a unique and highly biased conformational landscape. Computational modeling and NMR studies on similar structures can help predict the most stable conformer and thus rationalize the observed stereochemical outcomes, guiding the design of more selective synthetic routes. mdpi.com The ability of protecting groups to constrain molecular conformation is a fundamental principle that underpins modern asymmetric synthesis. nih.govsemanticscholar.org

Reactivity and Chemoselective Derivatization of S 1 Cbz Amino 2 Boc Amino Isopentane

Selective Deprotection Strategies for Orthogonal Carbamate (B1207046) Groups

The orthogonality of the Cbz and Boc protecting groups is well-established. organic-chemistry.orgtotal-synthesis.com The Cbz group is readily cleaved by catalytic hydrogenation, conditions under which the Boc group remains stable. masterorganicchemistry.com Conversely, the Boc group is susceptible to cleavage under acidic conditions, which typically leave the Cbz group intact. total-synthesis.comorganic-chemistry.org This differential reactivity enables precise, stepwise manipulation of the diamine scaffold.

The benzyloxycarbonyl (Cbz) group can be selectively removed from (S)-1-Cbz-amino-2-boc-amino-isopentane through catalytic hydrogenolysis. This reaction is typically performed using molecular hydrogen (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). total-synthesis.comresearchgate.net The process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate, liberating the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com

The reaction is highly selective, leaving the acid-labile Boc group and other functionalities that are not susceptible to reduction, such as esters, intact. researchgate.netresearchgate.net The choice of solvent can influence reaction rates, with alcohols like methanol (B129727) or ethanol (B145695) being common media. researchgate.net Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in place of H₂ gas, also provides an effective and often more convenient alternative for Cbz deprotection. researchgate.net

Key Reaction Parameters for Cbz Deprotection via Hydrogenolysis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | Other catalysts like Pd(OH)₂/C may be used. Catalyst loading is typically 5-10 mol%. researchgate.netchemrxiv.org |

| Hydrogen Source | H₂ gas (1 atm to 60 psi) or Transfer hydrogenation reagents (e.g., Ammonium formate) | H₂ gas is common, but transfer hydrogenation can be simpler to handle. total-synthesis.comresearchgate.netresearchgate.net |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF) | Alcohols are widely used due to good substrate solubility and catalyst suspension. researchgate.net |

| Temperature | Room Temperature to 60 °C | Reactions are often run at room temperature but may be heated to increase the rate. total-synthesis.com |

| Selectivity | High selectivity for Cbz over Boc. masterorganicchemistry.comtotal-synthesis.com | Boc group is stable under these conditions. |

The successful removal of the Cbz group yields (S)-2-Boc-amino-isopentylamine, providing a free primary amine at the C-1 position ready for subsequent functionalization, while the C-2 amine remains protected.

The tert-butoxycarbonyl (Boc) group is readily and selectively cleaved under acidic conditions, a process known as acidolysis. organic-chemistry.org This strategy is orthogonal to the hydrogenolytic cleavage of the Cbz group, allowing for the selective deprotection of the C-2 amino group of this compound while the C-1 Cbz-protected amine remains untouched. total-synthesis.com

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). researchgate.netcommonorganicchemistry.com The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) gas and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine as its corresponding acid salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com Another widely used reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane (B91453) or methanol. nih.govresearchgate.netcommonorganicchemistry.com These conditions are generally mild enough to avoid cleavage of the Cbz group. total-synthesis.com

Common Reagents for Selective Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) or neat TFA, 0 °C to Room Temp. | Highly effective; reaction is often complete within 30 minutes to a few hours. researchgate.netsigmaaldrich.com |

| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane or Methanol, Room Temp. | Provides the amine hydrochloride salt directly. researchgate.netnih.govresearchgate.net |

| Other Acidic Reagents | Lewis acids (e.g., FeCl₃, AlCl₃), Oxalyl Chloride in Methanol | These offer alternative conditions that can be milder or more selective in specific contexts. rsc.orgnih.govrsc.org |

This selective deprotection liberates the amine at the C-2 position, yielding (S)-1-Cbz-amino-isopentan-2-amine, which can then undergo specific chemical transformations.

The differential stability of the Cbz and Boc protecting groups allows for a highly controlled, sequential deprotection of the two amino functions in this compound. organic-chemistry.orgmasterorganicchemistry.com This orthogonal strategy is fundamental to using this building block for the synthesis of asymmetrically functionalized diamines.

A typical sequential protocol could involve two distinct pathways:

Pathway A: Cbz removal followed by Boc removal

Step 1 (Cbz Deprotection): The starting diamine is subjected to catalytic hydrogenolysis (e.g., H₂/Pd/C in methanol) to selectively cleave the Cbz group. total-synthesis.com This yields the mono-Boc-protected intermediate, (S)-2-Boc-amino-isopentylamine. This intermediate can be isolated and functionalized at the newly freed C-1 primary amine.

Step 2 (Boc Deprotection): The resulting compound is then treated with a strong acid like TFA or HCl in dioxane to remove the Boc group, exposing the C-2 amine for a second, different functionalization. researchgate.netcommonorganicchemistry.com

Pathway B: Boc removal followed by Cbz removal

Step 1 (Boc Deprotection): The starting material is first treated with acid (e.g., TFA/DCM) to selectively remove the Boc group, yielding the mono-Cbz-protected intermediate, (S)-1-Cbz-amino-isopentan-2-amine, as an acid salt. commonorganicchemistry.com This intermediate allows for derivatization at the C-2 position.

Step 2 (Cbz Deprotection): Following functionalization at the C-2 amine, the Cbz group can be removed via hydrogenolysis to deprotect the C-1 amine for a subsequent reaction. total-synthesis.com

This step-wise approach provides complete control over the sequence of amine derivatization, enabling the synthesis of complex molecules with distinct substituents on each nitrogen atom.

Post-Synthetic Functionalization of Differentiated Amino Groups

Once one of the protecting groups has been selectively removed, the resulting free amine of the mono-protected isopentane (B150273) diamine is available for a wide range of chemical transformations. These reactions allow for the introduction of diverse functional groups, building molecular complexity from the chiral diamine scaffold.

Amide and urea (B33335) functionalities are prevalent in biologically active molecules and materials science. The mono-protected intermediates derived from this compound are ideal substrates for these transformations.

Amidation: The free amine, whether at the C-1 or C-2 position, can be readily acylated to form an amide bond. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. rsc.org Alternatively, standard peptide coupling reagents (e.g., EDC, HATU) can be used to directly couple a carboxylic acid with the amine, a method that proceeds under mild conditions and minimizes racemization. nih.gov

Ureafication: The synthesis of ureas from the deprotected amine can be accomplished through several methods. Reaction with an isocyanate is a direct route to forming a disubstituted urea. organic-chemistry.org For instances where the desired isocyanate is unstable or commercially unavailable, it can be generated in situ from various precursors. organic-chemistry.org A common laboratory-scale method involves reacting the amine with a carbonyl source like carbonyldiimidazole (CDI) to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the final urea. organic-chemistry.org

Further diversification of the diamine scaffold can be achieved through N-alkylation and N-acylation reactions at the selectively deprotected amino group.

Alkylation: The introduction of alkyl groups onto the free nitrogen can be performed via several methods. Reductive amination is a powerful and common technique, involving the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). rsc.org Direct alkylation with alkyl halides is also possible, though it can be prone to over-alkylation, yielding secondary and tertiary amines or even quaternary ammonium salts. Using a strong, non-nucleophilic base can facilitate the selective mono-alkylation of N-Boc protected amino acids and related compounds. google.comacs.org

Acylation: As discussed in the amidation section, acylation is a fundamental transformation. Beyond forming simple amides with carboxylic acids, the free amine can react with other acylating agents. For example, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Reaction with chloroformates can introduce a new, different carbamate protecting group, allowing for a protecting group exchange strategy if needed. These acylations are generally high-yielding and chemoselective for the primary amine. acs.org

Summary of Functionalization Reactions

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Amidation | Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) or Acid Chloride | Amide |

| Ureafication | Isocyanate or Carbonyldiimidazole (CDI) + Amine | Urea |

| Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) or Alkyl Halide + Base | Alkyl group |

| Acylation | Sulfonyl Chloride or Chloroformate + Base | Sulfonamide or Carbamate |

Transformation to Other Nitrogen-Containing Derivatives

The orthogonally protected nature of this compound allows for the stepwise or selective derivatization of the amino functionalities. This section explores the transformation of this compound into other significant nitrogen-containing derivatives, leveraging the differential reactivity of the Cbz and Boc protecting groups.

Synthesis of Urea Derivatives

The selective deprotection of the Boc group under acidic conditions, which leaves the Cbz group intact, unmasks the primary amine at the 2-position. This free amine can then be converted into a urea moiety. A common method involves the in-situ generation of an isocyanate from a Boc-protected amine, which then reacts with another amine. While specific studies on this compound are not prevalent, the transformation of analogous N-Boc protected amines to ureas is well-documented. For instance, a one-pot synthesis can be achieved by treating the Boc-protected amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to form a highly electrophilic isocyanate intermediate. This intermediate can then be trapped with an incoming amine to yield the desired urea derivative.

Alternatively, selective removal of the Cbz group via hydrogenolysis would expose the amine at the 1-position, which could then be reacted to form a urea. This highlights the synthetic flexibility afforded by the orthogonal protecting groups.

| Entry | Amine Substrate | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Boc-amine | 1. 2-chloropyridine, Tf₂O, CH₂Cl₂ | N,N'-Disubstituted Urea | High |

| 2 | N-Cbz-amine | 1. H₂, Pd/C, MeOH; 2. Isocyanate | N,N'-Disubstituted Urea | - |

Synthesis of Sulfonamide Derivatives

Following the selective deprotection of either the Boc or Cbz group, the resulting free amine can be readily converted into a sulfonamide. This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. The choice of sulfonyl chloride determines the nature of the R-group on the resulting sulfonamide.

For example, selective acid-mediated deprotection of the Boc group on this compound would yield (S)-1-Cbz-amino-2-amino-isopentane. Subsequent reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (Et₃N) or pyridine, would afford the corresponding N-sulfonated derivative.

| Entry | Amine Substrate | Sulfonylating Agent | Base | Product |

| 1 | (S)-1-Cbz-amino-2-amino-isopentane | p-Toluenesulfonyl chloride | Et₃N | (S)-1-Cbz-amino-2-(p-toluenesulfonamido)-isopentane |

| 2 | (S)-1-amino-2-Boc-amino-isopentane | Methanesulfonyl chloride | Pyridine | (S)-1-methanesulfonamido-2-Boc-amino-isopentane |

Synthesis of Guanidine (B92328) Derivatives

The guanidinium (B1211019) group is a key feature in many biologically active molecules. The synthesis of guanidine derivatives from this compound can be achieved after selective deprotection. For instance, removal of the Boc group would provide a primary amine that can be subjected to guanidinylation.

A common method for the guanylation of primary amines involves the use of a reagent such as N,N'-di-Boc-S-methylisothiourea in the presence of a promoter like mercury(II) chloride or, more recently, with less toxic reagents. Another approach is the direct reaction with a guanidinylating agent like 1-amidinopyrazole hydrochloride. researchgate.net The resulting guanidine can itself be protected, for instance with Boc groups, allowing for further selective manipulations if required. nih.gov The use of Cbz-protected guanidinylating agents is also a possibility, offering another layer of synthetic strategy. nih.gov

| Entry | Amine Substrate | Guanidinylating Reagent | Conditions | Product |

| 1 | (S)-1-Cbz-amino-2-amino-isopentane | N,N'-Di-Boc-S-methylisothiourea, HgCl₂ | DMF | N,N'-Di-Boc-N''-((S)-1-Cbz-amino-isopentan-2-yl)guanidine |

| 2 | (S)-1-amino-2-Boc-amino-isopentane | 1-Amidinopyrazole hydrochloride | DMF | (S)-1-guanidino-2-Boc-amino-isopentane |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block for the Construction of Complex Organic Molecules

The primary application of (S)-1-Cbz-amino-2-boc-amino-isopentane lies in its function as a chiral building block. enamine.net The presence of a stereogenic center is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.net The "Cbz" (carboxybenzyl) and "Boc" (tert-butoxycarbonyl) protecting groups on the two amine functionalities are orthogonal, meaning they can be selectively removed under different reaction conditions. masterorganicchemistry.compeptide.com This differential protection allows for the stepwise functionalization of the diamine, enabling the introduction of various substituents at specific positions with high regioselectivity.

The isopentane (B150273) backbone provides a non-aromatic, flexible scaffold that can be incorporated into larger molecular frameworks. This is particularly advantageous in medicinal chemistry, where the introduction of sp3-rich fragments can lead to improved physicochemical properties of drug candidates. The ability to control the stereochemistry at the C2 position allows for the synthesis of specific diastereomers of complex target molecules.

Precursor for the Synthesis of Peptides and Non-Proteinogenic Amino Acid Analogues

The structure of this compound makes it an ideal starting material for the synthesis of modified peptides and non-proteinogenic amino acid analogues. nih.gov The Boc and Cbz groups are standard protecting groups in peptide synthesis. masterorganicchemistry.compeptide.comnih.gov The Boc group is typically removed under mildly acidic conditions, while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com This orthogonality is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. peptide.com

By selectively deprotecting one of the amino groups, the molecule can be elongated in a controlled manner, mimicking the formation of a peptide bond. For instance, removal of the Boc group allows for coupling with an N-protected amino acid at the C2 amine. Subsequent removal of the Cbz group and further coupling at the C1 amine enables the synthesis of peptidomimetics with unnatural backbones. These non-proteinogenic amino acid analogues are of significant interest in drug discovery as they can lead to peptides with enhanced stability towards enzymatic degradation and improved pharmacological profiles.

Development of Chiral Ligands and Organocatalysts from Diamine Scaffolds

The 1,2-diamine motif present in this compound is a privileged scaffold for the development of chiral ligands and organocatalysts. The ability to selectively functionalize the two amino groups allows for the synthesis of a diverse range of bidentate ligands.

Application in Asymmetric Metal-Catalyzed Reactions

Chiral diamines are well-established ligands for a variety of transition metals, forming stable chelate complexes that can induce high levels of stereoselectivity in a range of chemical transformations. After deprotection, the amino groups of the isopentane diamine can coordinate to a metal center, creating a chiral environment around the catalytically active site.

These metal complexes can be employed in various asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. For example, palladium-catalyzed carboamination reactions have been shown to be effective for the synthesis of enantioenriched 2-aminoindane derivatives using chiral ligands. nih.gov The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the chiral ligand. nih.gov The isopentyl group on the diamine scaffold can influence the conformation of the metal complex, thereby controlling the facial selectivity of the substrate's approach to the metal center.

Role in Asymmetric Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. mdpi.com Chiral amines and their derivatives are among the most successful classes of organocatalysts. The diamine scaffold of this compound can be readily converted into various types of organocatalysts, such as chiral ureas, thioureas, and phosphinamides.

These organocatalysts can activate substrates through the formation of hydrogen bonds or by acting as Brønsted or Lewis bases. They have been successfully applied in a variety of asymmetric transformations, including Mannich reactions, Michael additions, and aldol (B89426) reactions. nih.govresearchgate.netresearchgate.net For instance, organocatalytic asymmetric Mannich reactions using N-Boc protected imines have been developed to produce chiral β-amino compounds with high enantioselectivities. nih.govresearchgate.net The stereochemical control in these reactions is achieved through the formation of a well-defined chiral transition state involving the catalyst and the reacting partners.

Stereoselective Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. indexbox.io The stereoselective synthesis of these compounds is a major focus of modern organic chemistry. nih.gov this compound serves as a versatile precursor for the construction of a variety of chiral nitrogen-containing heterocyclic systems.

Following selective deprotection and functionalization, the diamine can undergo intramolecular cyclization reactions to form five-, six-, or seven-membered rings. For example, after conversion of one of the amino groups into a suitable nucleophile and the other into an electrophilic center, an intramolecular cyclization can lead to the formation of chiral piperazines, diazepanes, or other related heterocycles. The stereochemistry of the starting material directly translates into the stereochemistry of the final heterocyclic product. The development of efficient routes for the preparation of substituted N-heterocycles is an active area of research. nih.gov

Mechanistic and Computational Investigations

Theoretical Studies of Reaction Mechanisms Governing Asymmetric Transformations

Theoretical studies are crucial for understanding how chiral-protected diamines like (S)-1-Cbz-amino-2-boc-amino-isopentane influence the stereochemical outcome of asymmetric reactions. Density Functional Theory (DFT) is a primary tool for elucidating reaction mechanisms, allowing researchers to map the potential energy surface of a reaction, identify transition states, and calculate activation energies.

For reactions involving similar chiral diamines, DFT studies have been instrumental. For instance, in the asymmetric deprotonation of N-Boc-pyrrolidine using an alkyllithium in the presence of a chiral diamine, computational studies have successfully identified the lowest-energy intermediate complexes and the corresponding transition states. These studies show that the preferred reaction pathway is the one with the lowest activation enthalpy, which correlates with the experimentally observed enantiomer. It is predicted that theoretical studies on this compound would similarly focus on its role as a chiral ligand or auxiliary, modeling its interaction with substrates and reagents to predict the stereochemical course of a reaction.

Computational Elucidation of Enantioselectivity and Diastereoselectivity Origin

The origin of enantioselectivity and diastereoselectivity in reactions mediated by chiral auxiliaries is a key area of computational investigation. For chiral diamines, the stereochemical outcome is often dictated by the subtle interplay of steric and electronic effects in the transition state.

Computational studies on other chiral diamines have demonstrated that the balance of favorable and unfavorable non-covalent interactions in the stereocontrolling transition state is critical for enantioselectivity. For example, in chiral phosphoric acid catalyzed reactions, the enantioselectivity arises from a multitude of favorable non-covalent interactions rather than a single dominant one. In the context of this compound, computational models would likely be used to compare the transition state energies leading to the different stereoisomeric products. The relative energies of these transition states, influenced by the conformational arrangement of the Cbz and Boc groups and their interactions with the reacting species, would explain the observed or predicted selectivity.

Molecular Modeling and Conformational Analysis of Protected Chiral Diamines

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like this compound. The relative orientation of the Cbz and Boc protecting groups, as well as the conformation of the isopentane (B150273) chain, will significantly impact the molecule's reactivity and its ability to induce chirality.

Studies on similar molecules, such as 2-substituted cyclobutane-α-amino acid derivatives, have employed a combination of X-ray diffraction, NMR spectroscopy, and computational methods (DFT and molecular dynamics) to perform extensive conformational analyses. These studies reveal how substituents influence the conformational preferences of the molecule. For this compound, molecular dynamics simulations could be used to explore its conformational landscape in different solvents. Such analyses would identify the most stable conformers and the energy barriers between them, providing insight into which conformations are likely to be present under reaction conditions and thus participate in the asymmetric transformation. The non-planar nature of the Cbz group's phenyl ring with respect to the carbamate (B1207046) is a known structural feature that would be a key aspect of such modeling.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Effects

Non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-stacking, play a decisive role in the structure and function of chiral molecules. In this compound, the presence of two amide-like functionalities allows for the formation of intramolecular hydrogen bonds, which can significantly restrict the molecule's conformational freedom.

Analytical and Spectroscopic Characterization for Stereochemical Assessment

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial for ensuring the stereochemical quality of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral compound through the use of chiral resolving agents, which include chiral auxiliaries and chiral shift reagents. These agents interact with the enantiomers of the analyte to form diastereomeric complexes. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals, allowing for their differentiation and quantification.

In a typical experiment, the NMR spectrum of the racemic or enantiomerically enriched sample of a protected diamine like (S)-1-Cbz-amino-2-Boc-amino-isopentane is recorded in the presence of a chiral auxiliary. The protons proximate to the stereocenter of each enantiomer will experience different chemical environments in the diastereomeric complexes, leading to separate signals in the ¹H NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess.

For carbamate-protected amino derivatives, chiral solvating agents (CSAs) that can form hydrogen bonds and exhibit π-π stacking interactions are particularly effective. researchgate.net For instance, the use of a chiral acid can lead to the formation of diastereomeric salts, resulting in the separation of proton signals of the Cbz and Boc protecting groups, as well as the methine and methylene (B1212753) protons of the isopentane (B150273) backbone.

Table 1: Representative ¹H NMR Data for a Diastereomeric Mixture using a Chiral Auxiliary

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |

| NH (Boc) | 6.85 | 6.82 | 0.03 |

| NH (Cbz) | 7.15 | 7.10 | 0.05 |

| CH (isopentyl) | 4.10 | 4.05 | 0.05 |

| CH₂ (benzyl) | 5.12 | 5.10 | 0.02 |

| CH₃ (Boc) | 1.45 | 1.43 | 0.02 |

Note: This is a representative table illustrating the principle. Actual chemical shifts and their differences (Δδ) will vary depending on the specific chiral auxiliary and solvent used.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For N-Cbz and N-Boc protected amino compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. nih.govresearchgate.net The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP.

A typical method for the analysis of this compound would involve dissolving the sample in a suitable organic solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the two enantiomers. Detection is commonly performed using a UV detector, as the Cbz group contains a chromophore. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Method and Results

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 15.2 min |

| Enantiomeric Excess (ee) | >99% (for a highly enriched sample) |

Note: This table provides typical parameters. The actual conditions may need to be optimized for the specific compound and column.

Absolute Configuration Determination

While the determination of enantiomeric excess quantifies the purity of a chiral sample, establishing the absolute configuration (the actual three-dimensional arrangement of atoms) at the stereocenter is a separate and critical task.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms in the molecule can be determined.

To determine the absolute configuration of this compound, a suitable single crystal of the compound would need to be grown. The crystallographic data would not only confirm the connectivity of the atoms but also unambiguously establish the (S) configuration at the chiral center by determining the spatial orientation of the Cbz-aminomethyl, Boc-amino, and isobutyl groups.

Although a specific crystal structure for this compound is not publicly available, the technique itself is the gold standard for absolute configuration assignment in small molecules.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, is highly sensitive to the stereochemistry of the molecule. nih.govnih.gov

The CD spectrum of this compound would be dominated by the electronic transitions of the phenyl ring in the Cbz group and the carbonyl groups of the two carbamates. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. By comparing the experimental CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations, the absolute configuration can be assigned. For chiral diamines, the CD spectra can be complex but provide a unique fingerprint for a specific enantiomer. oup.comrsc.org

A hypothetical CD spectrum for this compound would be expected to show distinct positive or negative bands in the regions of the aromatic and carbamate (B1207046) chromophore absorptions.

Application of Mass Spectrometry for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural characterization of organic molecules, including complex derivatives of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of such compounds, as it typically produces intact molecular ions.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information. The fragmentation patterns of N-Boc and N-Cbz protected amino compounds are well-documented. researchgate.netniscpr.res.innih.gov For derivatives of this compound, characteristic losses from the protecting groups would be expected. The Boc group is known to fragment via the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). The Cbz group can undergo fragmentation through the loss of the benzyl (B1604629) group (91 Da) or toluene (B28343) (92 Da).

By analyzing the fragmentation patterns of complex derivatives, it is possible to confirm the presence of the protecting groups and deduce the structure of the core molecule.

Table 3: Expected Mass Spectrometric Fragments of a Derivative of this compound

| Ion | m/z (relative to molecular ion M) | Description |

| [M+H]⁺ | M+1 | Protonated molecular ion |

| [M+Na]⁺ | M+23 | Sodiated molecular ion |

| [M+H-56]⁺ | M-55 | Loss of isobutylene from Boc group |

| [M+H-100]⁺ | M-99 | Loss of Boc group |

| [M+H-91]⁺ | M-90 | Loss of benzyl radical from Cbz group |

| [M+H-108]⁺ | M-107 | Loss of benzyloxy radical from Cbz group |

Note: This table lists some of the most common and diagnostic fragments. The actual observed fragments and their relative intensities will depend on the specific derivative and the MS conditions.

Future Perspectives in Chiral Protected Isopentane Diamine Research

Emerging Methodologies for Highly Efficient and Sustainable Synthesis

The demand for enantiomerically pure chiral diamines necessitates the development of innovative and environmentally benign synthetic strategies. Current research is moving beyond traditional methods towards more efficient and sustainable approaches.

One of the most promising areas is the advancement of asymmetric catalysis . This includes the use of transition-metal catalysts with chiral ligands to achieve high enantioselectivity in C-N bond-forming reactions. rsc.orgrsc.org For instance, catalytic asymmetric ring-opening of meso-aziridines and diamination of olefins are powerful methods for accessing chiral 1,2-diamines. rsc.org The development of catalysts that operate under mild conditions, utilize earth-abundant metals, and can be easily recycled is a key focus.

Biocatalysis is another rapidly emerging field. Enzymes, with their inherent chirality and high selectivity, offer a green alternative to chemical catalysts. The use of engineered enzymes for the synthesis of chiral amines and diamines is gaining traction, promising high efficiency and reduced environmental impact. chemrxiv.org

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic routes. This involves the use of safer solvents (like water), minimizing waste generation, and improving atom economy. chemrxiv.orgchemrxiv.org The development of one-pot or tandem reactions that reduce the number of purification steps is also a significant goal. A notable example is the development of a diboron-templated asymmetric homocoupling of imines to produce chiral vicinal diamines in a single step from readily available starting materials. rsc.org

Exploration of Novel Catalytic and Materials Science Applications

While chiral diamines are well-established as ligands in asymmetric catalysis, future research will likely uncover novel applications for compounds like (S)-1-Cbz-amino-2-boc-amino-isopentane.

In catalysis , the focus is on designing "privileged ligands" that are effective for a wide range of transformations. pnas.org The modular nature of protected diamines allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. pnas.org There is growing interest in their use in organocatalysis, where the diamine moiety itself can act as the catalyst, avoiding the need for metal catalysts. rsc.org

In materials science , the inherent chirality of these molecules can be harnessed to create advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.com Chiral polymers and liquid crystals incorporating protected diamine units could find applications in areas such as:

Chiral sensors: For the detection and quantification of other chiral molecules. chiralpedia.comresearchgate.net

Optical materials: For applications in displays and optical communication systems. chiralpedia.com

Enantioselective separations: As chiral stationary phases in chromatography or as part of chiral membranes. chiralpedia.com

The ability of chiral diamines to form well-defined structures through non-covalent interactions also makes them attractive for the development of supramolecular assemblies and functional materials.

Advancements in Computational Design and Prediction

Computational chemistry is becoming an indispensable tool in the design of new chiral ligands and catalysts. acs.orgacs.orgnih.govnih.gov By modeling reaction transition states, researchers can predict which ligand structures will lead to the desired stereochemical outcome. acs.orgacs.org

Key areas of computational advancement include:

High-throughput virtual screening: Using computational methods to rapidly evaluate large libraries of potential chiral ligands, identifying promising candidates for experimental investigation. acs.orgnih.gov

Functionality mapping: Identifying the optimal placement of functional groups on a ligand scaffold to maximize stereocontrol. acs.org

Mechanism elucidation: Gaining a deeper understanding of reaction mechanisms to enable a more rational approach to catalyst design. pnas.org

These computational tools will accelerate the discovery of new and more effective chiral protected diamines for specific applications, reducing the reliance on empirical screening and trial-and-error.

Challenges and Opportunities in Process Development and Scale-Up

Translating a laboratory-scale synthesis into a robust and economical industrial process presents several challenges. For chiral compounds like this compound, ensuring enantiomeric purity on a large scale is a primary concern. veranova.com

Challenges in process development include:

Cost-effectiveness: The cost of chiral catalysts, resolving agents, and multi-step synthetic routes can be prohibitive for large-scale production. rsc.org

Purification: The separation of enantiomers can be difficult and expensive, often requiring specialized techniques like preparative chiral chromatography. nih.govchiraltech.comnih.gov

Process safety and robustness: Ensuring that the process is safe, reproducible, and scalable is crucial for commercial viability.

Opportunities for overcoming these challenges lie in:

Development of more efficient catalytic systems: This reduces the amount of expensive catalyst required and simplifies purification.

Optimization of crystallization-based resolution techniques: This can be a more cost-effective method for enantiomeric separation than chromatography. veranova.com

Continuous flow chemistry: This technology offers advantages in terms of safety, scalability, and process control for the synthesis of chiral compounds.

The successful scale-up of chiral diamine synthesis will be critical for their widespread application in the pharmaceutical and fine chemical industries. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Cbz-amino-2-boc-amino-isopentane, and how can researchers systematically optimize reaction conditions?

- Methodological Answer :

- Begin by evaluating existing procedures for synthesizing carbamate (Cbz) and tert-butoxycarbonyl (Boc) protected amines. Use orthogonal protection strategies to avoid side reactions during coupling or deprotection steps.

- Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) and monitor yields via HPLC or LC-MS to identify optimal conditions.

- Confirm purity using techniques like NMR (e.g., H, C) and mass spectrometry, ensuring no residual protecting groups remain .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm stereochemistry and verify absence of diastereomers. DEPT-135 can differentiate CH, CH, and CH groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- HPLC/UPLC : Employ chiral columns to resolve enantiomeric impurities, ensuring ≥95% purity for downstream applications.

- Document all spectral data with annotated peaks in supplementary materials .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, elevated temperatures). Monitor degradation via TLC or HPLC at defined intervals.

- Store the compound in anhydrous, inert atmospheres (e.g., argon) at –20°C, and confirm stability post-thaw using spectroscopic comparisons.

- Report degradation products and storage recommendations in experimental protocols .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic or chromatographic data for this compound?

- Methodological Answer :

- Cross-validate results using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR-derived NOE effects).

- Replicate experiments under identical conditions to rule out procedural errors.

- Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. For conflicting purity results, use orthogonal methods (e.g., melting point analysis coupled with DSC) .

Q. How can frameworks like PICO or FINER improve experimental design for studies involving this compound?

- Methodological Answer :

- PICO (Population, Intervention, Comparison, Outcome) : Define the compound’s role (e.g., "Does substituting Boc with alternative protecting groups improve yield?").

- FINER (Feasible, Interesting, Novel, Ethical, Relevant) : Ensure scalability of synthesis (feasibility), explore understudied applications in peptide chemistry (novelty), and align with green chemistry principles (ethical/relevant).

- Use these frameworks to structure hypotheses and justify methodological choices in grant proposals .

Q. What computational modeling approaches can predict the reactivity or stereochemical outcomes of this compound in complex reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity during deprotection.

- Combine MD simulations (e.g., GROMACS) with experimental kinetic data to validate reaction mechanisms.

- Integrate cheminformatics tools (e.g., RDKit) to screen protecting group compatibility in silico before lab validation .

Critical Analysis and Reporting

Q. How should researchers critically evaluate the limitations of their data when publishing studies on this compound?

- Methodological Answer :

- Quantify uncertainties (e.g., ±SD in yield measurements) and discuss their impact on conclusions.

- Compare results with literature benchmarks (e.g., enantiomeric excess values from similar compounds).

- Address potential biases (e.g., solvent selection affecting reaction kinetics) and propose mitigation strategies in the discussion section .

Q. What are the best practices for ensuring reproducibility in synthetic protocols involving this compound?

- Methodological Answer :

- Provide detailed procedural annotations, including exact molar ratios, stirring rates, and purification gradients.

- Share raw spectral data in open-access repositories (e.g., Zenodo) with DOI links.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting, as emphasized in open science initiatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.